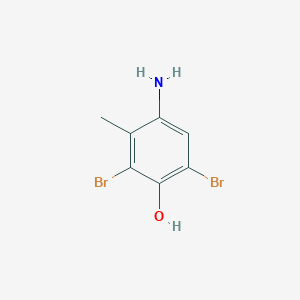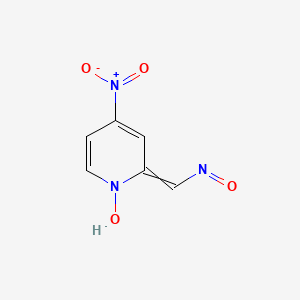
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is a chemical compound with a unique structure that includes both nitro and nitroso functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation of the nitroso group can produce nitro compounds .
Scientific Research Applications
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitropyridine N-oxide
- 4-Nitro-2,3-lutidine N-oxide
- 2-Piperidin-4-yl-1H-benzimidazole
Uniqueness
4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is unique due to the presence of both nitro and nitroso groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
63097-29-0 |
|---|---|
Molecular Formula |
C6H5N3O4 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H5N3O4/c10-7-4-6-3-5(9(12)13)1-2-8(6)11/h1-4,11H |
InChI Key |
OGDKGLVCELNJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=CN=O)C=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


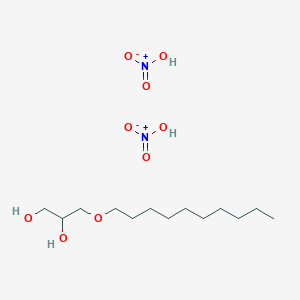
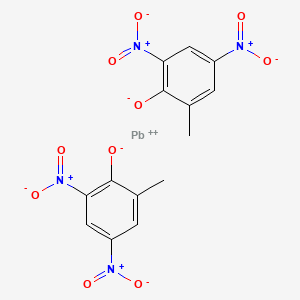
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
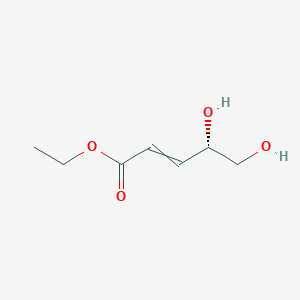
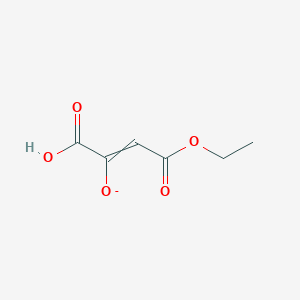
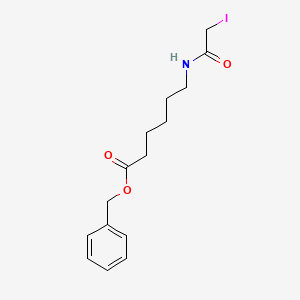
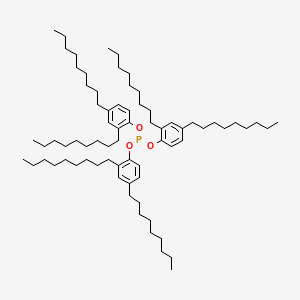

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
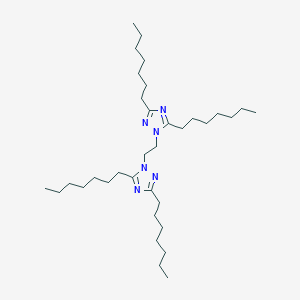
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
